

# 4-Chloro-3-iodophenol CAS number and molecular weight

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## Compound of Interest

Compound Name: 4-Chloro-3-iodophenol

Cat. No.: B1592612

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## An In-depth Technical Guide to 4-Chloro-3-iodophenol

This guide provides a comprehensive technical overview of **4-Chloro-3-iodophenol**, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, synthesis, physicochemical properties, and safe handling procedures, offering field-proven insights into its utility and experimental considerations.

### Core Chemical Identity

**4-Chloro-3-iodophenol** is a disubstituted phenol carrying both a chlorine and an iodine atom on the benzene ring. This unique halogenation pattern makes it a valuable intermediate in organic synthesis, particularly for introducing substituted phenyl moieties into larger, more complex molecules.

Identifier	Value	Source
CAS Number	202982-72-7	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClIO	[1][2]
Molecular Weight	254.45 g/mol	[2]
IUPAC Name	4-chloro-3-iodophenol	
Synonyms	4-Chlor-3-jod-1-hydroxy-benzol	[1]

## Physicochemical and Spectroscopic Data

Understanding the physical and spectroscopic properties of **4-Chloro-3-iodophenol** is crucial for its application in research and development.

Property	Value	Source
Appearance	White to off-white solid	
Melting Point	73-79 °C	
Solubility	Soluble in common organic solvents like chloroform.	[3]
pKa	Estimated around 8-9 (typical for a substituted phenol)	
LogP	2.6502 (Predicted)	

## Spectroscopic Profile

While experimental spectra for **4-Chloro-3-iodophenol** are not readily available in public databases, a predicted spectroscopic profile can be inferred from the analysis of its structural analogues.

<sup>1</sup>H NMR (Proton NMR) Spectroscopy (Predicted) (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.7	d	1H	H-2
~7.3	d	1H	H-6
~6.8	dd	1H	H-5
~5.4	s (broad)	1H	-OH

<sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopy (Predicted) (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~154	C-1 (C-OH)
~139	C-2
~130	C-5
~126	C-4 (C-Cl)
~116	C-6
~92	C-3 (C-I)

IR (Infrared) Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3550 - 3200	Broad	O-H stretch
3100 - 3000	Medium	Aromatic C-H stretch
1580 - 1450	Medium-Strong	Aromatic C=C stretch
1260 - 1180	Strong	C-O stretch
850 - 750	Strong	C-Cl stretch
600 - 500	Medium	C-I stretch

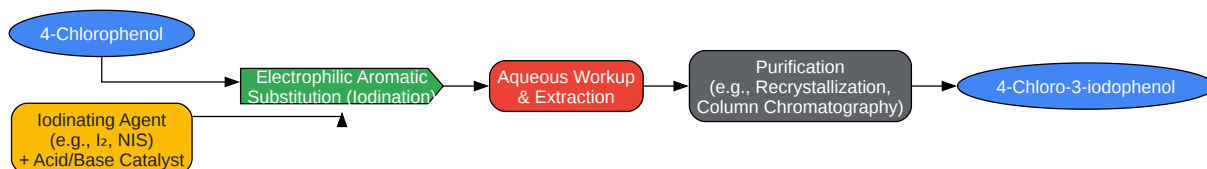
### Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  254 and a characteristic  $M+2$  peak with approximately one-third the intensity of the  $M^+$  peak, which is indicative of the presence of one chlorine atom. Key fragmentation patterns would likely involve the loss of iodine and chlorine atoms, as well as the hydroxyl group.

## Synthesis and Purification

While a specific, detailed synthesis protocol for **4-Chloro-3-iodophenol** is not widely published, a common and logical synthetic route would involve the direct iodination of 4-chlorophenol. The hydroxyl group is an activating group, and the chlorine atom is a deactivating ortho-, para-director. Therefore, iodination is expected to occur at the positions ortho to the hydroxyl group.

## Proposed Synthetic Workflow



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Caption: A proposed workflow for the synthesis and purification of **4-Chloro-3-iodophenol**.

## Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on standard organic chemistry procedures for the iodination of phenols.

Materials:

- 4-Chlorophenol

- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of 4-chlorophenol (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) in one portion.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, quench with a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure **4-Chloro-3-iodophenol**.

## Applications in Research and Drug Development

Halogenated phenols are crucial building blocks in medicinal chemistry due to their ability to participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

While specific, publicly documented applications of **4-Chloro-3-iodophenol** are limited, its structure suggests its potential use as an intermediate in the synthesis of:

- **Biologically active small molecules:** The phenolic hydroxyl group can be readily alkylated or acylated, and the iodine and chlorine atoms provide sites for further functionalization, making it a versatile scaffold for creating libraries of compounds for biological screening.
- **Agrochemicals:** Similar to its use in pharmaceuticals, it can serve as a precursor for novel pesticides and herbicides.
- **Advanced materials:** The unique electronic properties conferred by the halogen atoms may be exploited in the synthesis of new materials with specific optical or electronic properties.

The presence of the iodine atom is particularly advantageous for its use in cross-coupling reactions, which are fundamental transformations in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

## Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **4-Chloro-3-iodophenol**.

Hazard Category	GHS Classification	Precautionary Statements
Acute Toxicity (Oral)	Category 3	H301: Toxic if swallowed.
Serious Eye Damage	Category 1	H318: Causes serious eye damage.

Handling:

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.

#### Storage:

- Store in a tightly sealed container in a cool, dry, and dark place.[1]
- This compound is noted to be light-sensitive, so storage in an amber vial is recommended.[1]
- For long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon).[1]

## Conclusion

**4-Chloro-3-iodophenol** is a valuable, albeit not extensively documented, chemical intermediate. Its unique substitution pattern provides a versatile platform for the synthesis of more complex molecules, particularly within the realms of pharmaceutical and agrochemical research. The information provided in this guide, including its chemical identity, physicochemical properties, a plausible synthetic route, and safety considerations, should serve as a solid foundation for any researcher or scientist intending to work with this compound. Further investigation into its specific applications is warranted and could unveil novel synthetic pathways and biologically active compounds.

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